molecular formula C12H14ClNO2 B7513513 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one

1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one

Cat. No. B7513513
M. Wt: 239.70 g/mol
InChI Key: LBNVPAAUYPLUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one, also known as ACPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPD is a synthetic compound that belongs to the class of propanones and contains a chlorophenoxy group and an azetidine ring.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound is used as a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. In pharmacology, this compound is used as a tool compound to study the mechanism of action and pharmacokinetics of mGluR4 agonists. In medicinal chemistry, this compound is used as a lead compound to design and synthesize new analogs with improved potency and selectivity.

Mechanism of Action

1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one acts as a selective agonist for mGluR4, which is a G protein-coupled receptor (GPCR) that is expressed in various regions of the brain such as the striatum, cerebellum, and cortex. Activation of mGluR4 by this compound leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various intracellular signaling pathways and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in both in vitro and in vivo models. In vitro, this compound has been shown to modulate the release of neurotransmitters such as dopamine, glutamate, and GABA. In vivo, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. This compound has also been shown to have analgesic effects in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one has several advantages for lab experiments such as its high potency and selectivity for mGluR4, its stability in aqueous solutions, and its ability to cross the blood-brain barrier. However, this compound also has some limitations such as its low solubility in water, its potential toxicity at high concentrations, and its limited availability and high cost.

Future Directions

There are several future directions for the study of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one. One direction is the development of new analogs with improved potency and selectivity for mGluR4. Another direction is the investigation of the therapeutic potential of this compound and its analogs in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. Additionally, the elucidation of the molecular mechanism of action of this compound and its analogs will provide insights into the regulation of neurotransmitter release and the modulation of intracellular signaling pathways.

Synthesis Methods

The synthesis of 1-(Azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one involves the reaction of 4-chlorophenol with 2-bromo-1-(azetidin-1-yl)propan-1-one in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a melting point of 94-96 °C. The purity of this compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

properties

IUPAC Name

1-(azetidin-1-yl)-2-(4-chlorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(12(15)14-7-2-8-14)16-11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNVPAAUYPLUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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